3-CYANO-6-FLUORO-7-(MORPHOLIN-4-YL)-2-PHENYLQUINOXALINE-1,4-DIIUM-1,4-BIS(OLATE)
Overview
Description
Quinoxaline derivatives are nitrogen-containing heterocyclic compounds that have shown significant biological activities, including antibacterial, antifungal, antiviral, and anticancer properties . The presence of the 1,4-dioxide functional group in this compound enhances its reactivity and potential as a therapeutic agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CYANO-6-FLUORO-7-(MORPHOLIN-4-YL)-2-PHENYLQUINOXALINE-1,4-DIIUM-1,4-BIS(OLATE) typically involves multi-step reactions. The reaction conditions often involve the use of halogenated precursors and morpholine derivatives under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-CYANO-6-FLUORO-7-(MORPHOLIN-4-YL)-2-PHENYLQUINOXALINE-1,4-DIIUM-1,4-BIS(OLATE) undergoes various chemical reactions, including:
Oxidation: The presence of the 1,4-dioxide group makes it susceptible to further oxidation reactions.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: Halogenated positions on the quinoxaline ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions include various substituted quinoxaline derivatives, which can be further evaluated for their biological activities .
Scientific Research Applications
3-CYANO-6-FLUORO-7-(MORPHOLIN-4-YL)-2-PHENYLQUINOXALINE-1,4-DIIUM-1,4-BIS(OLATE) has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-CYANO-6-FLUORO-7-(MORPHOLIN-4-YL)-2-PHENYLQUINOXALINE-1,4-DIIUM-1,4-BIS(OLATE) involves its interaction with cellular targets such as DNA and proteins. The 1,4-dioxide group can generate reactive oxygen species (ROS), leading to oxidative stress and DNA damage in cancer cells . Additionally, the compound can inhibit key enzymes involved in cellular metabolism and signal transduction pathways, contributing to its cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
7-amino-6-halogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides: These compounds share a similar quinoxaline core but differ in the substituents at specific positions, leading to variations in their biological activities.
Uniqueness
The uniqueness of 3-CYANO-6-FLUORO-7-(MORPHOLIN-4-YL)-2-PHENYLQUINOXALINE-1,4-DIIUM-1,4-BIS(OLATE) lies in its specific substitution pattern, which enhances its reactivity and potential as a therapeutic agent. The presence of the morpholine ring and the fluoro substituent contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
7-fluoro-6-morpholin-4-yl-4-oxido-1-oxo-3-phenylquinoxalin-1-ium-2-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O3/c20-14-10-16-17(11-15(14)22-6-8-27-9-7-22)24(26)19(18(12-21)23(16)25)13-4-2-1-3-5-13/h1-5,10-11H,6-9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRUBTLQQCZRIEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C3C(=C2)N(C(=C([N+]3=O)C#N)C4=CC=CC=C4)[O-])F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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